molecular formula C16H13ClN2 B12889410 4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole CAS No. 61355-01-9

4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole

Cat. No.: B12889410
CAS No.: 61355-01-9
M. Wt: 268.74 g/mol
InChI Key: KWBWRMCAKNFILC-UHFFFAOYSA-N
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Description

4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the synthesis of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

  • 4-Chloro-3,5-dimethyl-1H-pyrazole
  • 4-Fluoro-4-methyl-3,5-diphenyl-4H-pyrazole
  • 3,5-Diphenyl-4H-pyrazole

Comparison: 4-Chloro-4-methyl-3,5-diphenyl-4H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

CAS No.

61355-01-9

Molecular Formula

C16H13ClN2

Molecular Weight

268.74 g/mol

IUPAC Name

4-chloro-4-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C16H13ClN2/c1-16(17)14(12-8-4-2-5-9-12)18-19-15(16)13-10-6-3-7-11-13/h2-11H,1H3

InChI Key

KWBWRMCAKNFILC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3)Cl

Origin of Product

United States

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